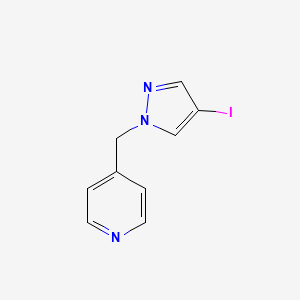

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Overview

Description

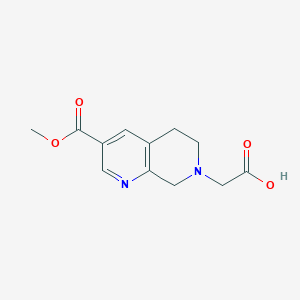

“4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 1187385-85-8 . It has a molecular weight of 285.09 and its IUPAC name is 4-[(4-iodo-1H-pyrazol-1-yl)methyl]pyridine . This compound is a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

This compound undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It was also used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular formula of “4-Iodo-1-(pyridin-4-ylmethyl)pyrazole” is C9H8IN3 . The InChI code is 1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 .Chemical Reactions Analysis

The compound is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides . It undergoes iodination in the presence of iodine and ammonium hydroxide .Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . The boiling point is 403.0±30.0 °C at 760 mmHg . The molar refractivity is 61.6±0.5 cm3 . The polar surface area is 31 Å2 .Scientific Research Applications

Synthesis and Coordination Chemistry

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole and its derivatives are pivotal in the synthesis of complex ligands for coordination chemistry. These ligands have shown potential in creating luminescent lanthanide compounds useful for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Activity

Substituted versions of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole have been utilized to synthesize palladium(II) pyrazolin-4-ylidenes, which exhibit significant effects on the formation and catalytic activity of pyrazole-based remote NHC complexes. These complexes have been applied in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions, showcasing the importance of substituent effects on catalytic activities (Han, Lee, & Huynh, 2009).

Fluorescent Sensors

Research has also focused on the development of fluorescent chemosensors using pyrazole derivatives. These sensors are capable of detecting cations such as Cu2+ at nanomolar concentrations, leveraging the reversible binding properties of the ligands. This highlights the potential of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole derivatives in environmental monitoring and bioimaging applications (García, Romero, & Portilla, 2019).

Material Synthesis

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole serves as a key intermediate in the synthesis of complex organic molecules, such as Crizotinib, through a robust three-step synthesis process. This not only exemplifies its role in pharmaceutical synthesis but also underlines its importance in the development of new synthetic methodologies (Fussell, Luan, Peach, & Scotney, 2012).

properties

IUPAC Name |

4-[(4-iodopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZJXZDOGRDNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675383 | |

| Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole | |

CAS RN |

1187385-85-8 | |

| Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

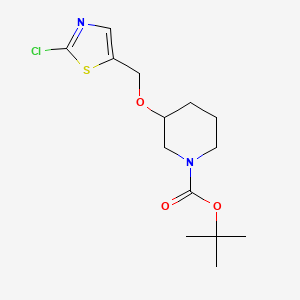

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)

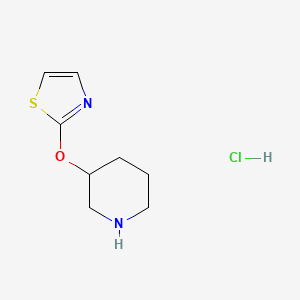

![3-[(6-Chloro-pyridazin-3-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1501281.png)